4-Acetylbiphenyl oxime
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Overview
Description
4-Acetylbiphenyl oxime is an organic compound characterized by the presence of a hydroxyimino group attached to an ethane backbone, with a phenyl group substituted at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylbiphenyl oxime typically involves the reaction of 4-phenylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetylbiphenyl oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetylbiphenyl oxime depends on its specific interactions with molecular targets. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldoxime: Similar structure but lacks the phenyl substitution.
Acetophenone oxime: Contains a ketone group instead of the ethane backbone.
Benzophenone oxime: Features a ketone group and a different substitution pattern.
Properties
CAS No. |
75408-89-8 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-phenylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,16H,1H3/b15-11- |
InChI Key |
GPYKKVAVBZNFOZ-PTNGSMBKSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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